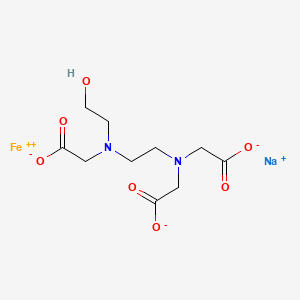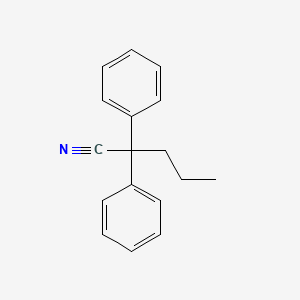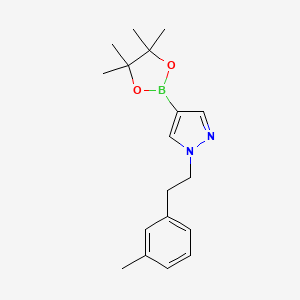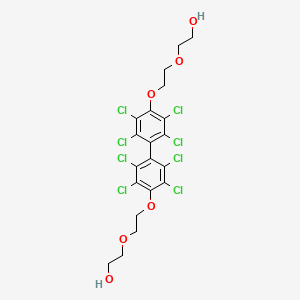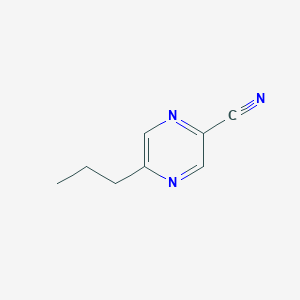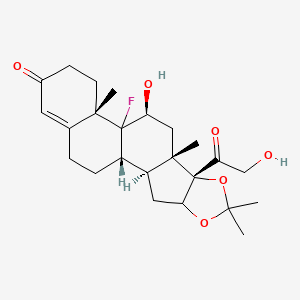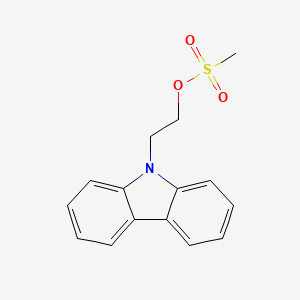
2-(9h-Carbazol-9-yl)ethylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-Carbazol-9-yl)ethylmethanesulfonate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transporting abilities. These properties make them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-9-yl)ethylmethanesulfonate typically involves the reaction of 9H-carbazole with ethylmethanesulfonate under specific conditions. The process can be summarized as follows:
Starting Materials: 9H-carbazole and ethylmethanesulfonate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to a temperature range of 80-100°C for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and solvents.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Employing automated systems for mixing, heating, and purification to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-Carbazol-9-yl)ethylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form carbazole-based quinones.
Polymerization: The compound can be polymerized to form conducting polymers with enhanced electrical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used in the presence of a suitable monomer.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azido-carbazole, thiocyanato-carbazole, or methoxy-carbazole are formed.
Oxidation Products: Carbazole-based quinones are the primary products.
Polymers: Conducting polymers with carbazole units are formed, which have applications in organic electronics.
Wissenschaftliche Forschungsanwendungen
2-(9H-Carbazol-9-yl)ethylmethanesulfonate has a wide range of scientific research applications, including:
Organic Electronics: Used as a charge-transporting material in organic light-emitting diodes (OLEDs), photovoltaic cells, and memory devices due to its high charge carrier mobility and photochemical stability.
Photovoltaics: Employed in the fabrication of solar cells to enhance efficiency and stability.
Biosensors: Utilized in the development of biosensors for detecting various biological molecules.
Corrosion Inhibition: Acts as a corrosion inhibitor in metal surfaces, protecting them from oxidative damage.
Electroluminescent Devices: Used in the production of electroluminescent devices due to its high thermal and electroluminescent properties.
Wirkmechanismus
The mechanism of action of 2-(9H-Carbazol-9-yl)ethylmethanesulfonate involves its ability to transport charge carriers efficiently. The carbazole moiety acts as an electron-donating group, facilitating the movement of electrons through the material. This property is crucial in applications such as OLEDs and photovoltaic cells, where efficient charge transport is essential for device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a methanesulfonate group.
9H-Carbazole-9-ethylacrylate: Another carbazole derivative with an acrylate group.
Uniqueness
2-(9H-Carbazol-9-yl)ethylmethanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity and solubility properties. This makes it particularly useful in specific applications where these properties are advantageous, such as in certain types of polymerization reactions and as a precursor for other functionalized carbazole derivatives .
Eigenschaften
Molekularformel |
C15H15NO3S |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-carbazol-9-ylethyl methanesulfonate |
InChI |
InChI=1S/C15H15NO3S/c1-20(17,18)19-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
MGAVUWZVRONRRE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



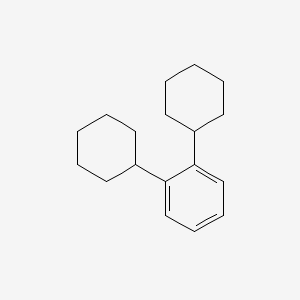
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
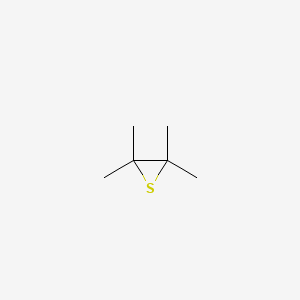
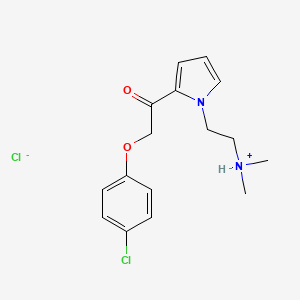
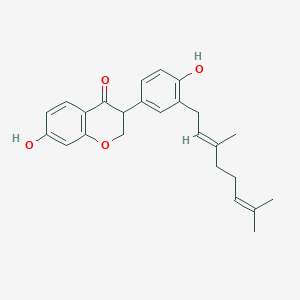
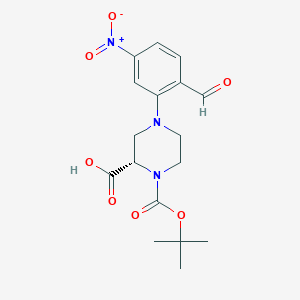
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
